molecular formula C8H6FN B1652634 1-fluoro-3-isocyano-2-methylbenzene CAS No. 153797-66-1

1-fluoro-3-isocyano-2-methylbenzene

Cat. No.: B1652634
CAS No.: 153797-66-1
M. Wt: 135.14
InChI Key: CRCLWPWCMHVFBN-UHFFFAOYSA-N
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Description

1-fluoro-3-isocyano-2-methylbenzene is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique structure, where the carbon atom is triple-bonded to a nitrogen atom and single-bonded to an alkyl or aryl group. The presence of a fluorine atom and a methyl group on the phenyl ring adds to the compound’s distinct chemical properties and reactivity.

Scientific Research Applications

1-fluoro-3-isocyano-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and probes for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: Applied in the production of advanced materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-3-isocyano-2-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 3-Fluoro-2-methylaniline.

    Formylation: The aniline derivative undergoes formylation to introduce a formyl group, resulting in 3-Fluoro-2-methylformanilide.

    Dehydration: The formanilide is then dehydrated using reagents like phosphorus oxychloride (POCl3) to form the corresponding isocyanide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-3-isocyano-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The isocyanide group can participate in multicomponent reactions like the Ugi reaction, forming complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.

    Coupling Reactions: Complex molecules with multiple functional groups are formed, useful in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 1-fluoro-3-isocyano-2-methylbenzene involves its ability to act as a ligand in coordination chemistry. The isocyanide group can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 3-Fluoro-2-methylaniline
  • 3-Fluoro-2-methylphenylformamide

Comparison

1-fluoro-3-isocyano-2-methylbenzene is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to its analogs. While 3-Fluoro-2-methylphenylboronic acid and 3-Fluoro-2-methylaniline are primarily used in different types of coupling reactions, the isocyanide derivative is more versatile in multicomponent reactions and coordination chemistry.

Properties

IUPAC Name

1-fluoro-3-isocyano-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCLWPWCMHVFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294569
Record name 1-Fluoro-3-isocyano-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153797-66-1
Record name 1-Fluoro-3-isocyano-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153797-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-isocyano-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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